molecular formula C23H28N4O3S B2548589 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1797124-84-5

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2548589
CAS RN: 1797124-84-5
M. Wt: 440.56
InChI Key: YWIUVWCYULVYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

  • Synthesis and Biochemical Evaluation : A study by Vidaluc et al. (1995) discusses the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which includes derivatives similar to the specified compound. These were assessed for antiacetylcholinesterase activity, optimizing the spacer length linking two pharmacophoric moieties for high inhibitory activities (Vidaluc et al., 1995).

  • Antioxidant Properties : Abd-Almonuim et al. (2020) investigated the preparation and antioxidant activity of a derivative similar to the specified compound. They found that the compound exhibited high antioxidant activities with significant scavenging activity (Abd-Almonuim et al., 2020).

  • Structural and Conformational Study : Iriepa and Bellanato (2013) synthesized and studied tri-substituted ureas containing an N-methylpiperazine moiety, similar to the compound . They investigated the fast inter-conversion of the piperazine ring and amino–imino tautomerism in these derivatives (Iriepa & Bellanato, 2013).

  • Investigation of Orexin Receptor Mechanisms : A study by Piccoli et al. (2012) focused on the role of Orexin-1 Receptor mechanisms in compulsive food consumption. They evaluated the effects of several compounds, including ones structurally similar to the specified compound, in a binge eating model in rats (Piccoli et al., 2012).

  • Antimicrobial and Anti-Proliferative Activities : Shankar et al. (2017) synthesized novel urea derivatives similar to the specified compound and evaluated their antimicrobial activity and cytotoxicity. They found promising anti-microbial activity against selected bacterial strains and significant cytotoxicity against cervical cancer cell lines (Shankar et al., 2017).

  • Evaluation in Acetaminophen Toxicity : Cabrera-Pérez et al. (2016) designed and synthesized benzothiazole-isothiourea derivatives, which share a structural similarity with the specified compound. They evaluated the antioxidant activity of these compounds in the initial phase of acetaminophen-induced hepatotoxicity, demonstrating protective effects (Cabrera-Pérez et al., 2016).

properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-29-19-8-7-17(13-20(19)30-2)15-25-22(28)24-14-16-9-11-27(12-10-16)23-26-18-5-3-4-6-21(18)31-23/h3-8,13,16H,9-12,14-15H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIUVWCYULVYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

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